molecular formula C4H8BrNO3 B14718030 3-Bromo-3-nitrobutan-2-ol CAS No. 22632-04-8

3-Bromo-3-nitrobutan-2-ol

Cat. No.: B14718030
CAS No.: 22632-04-8
M. Wt: 198.02 g/mol
InChI Key: WQPCGMXFSDFMLJ-UHFFFAOYSA-N
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Description

3-Bromo-3-nitrobutan-2-ol is a brominated nitro alcohol characterized by a hydroxyl group at position 2, with bromine and nitro substituents at position 3 of a four-carbon chain. Its molecular formula is C₄H₈BrNO₃, and its molecular weight is approximately 198.02 g/mol. This compound is of interest in synthetic chemistry due to its dual functional groups (bromo and nitro), which may confer unique reactivity in nucleophilic substitutions or oxidation reactions.

Properties

CAS No.

22632-04-8

Molecular Formula

C4H8BrNO3

Molecular Weight

198.02 g/mol

IUPAC Name

3-bromo-3-nitrobutan-2-ol

InChI

InChI=1S/C4H8BrNO3/c1-3(7)4(2,5)6(8)9/h3,7H,1-2H3

InChI Key

WQPCGMXFSDFMLJ-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)([N+](=O)[O-])Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-3-nitrobutan-2-ol typically involves the bromination of 3-nitrobutan-2-ol. This can be achieved through the reaction of 3-nitrobutan-2-ol with bromine in the presence of a suitable solvent like acetic acid. The reaction is usually carried out at room temperature to avoid any side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. This allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-3-nitrobutan-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form corresponding nitro compounds.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products Formed:

    Oxidation: Formation of nitroalkenes or nitroalkanes.

    Reduction: Formation of amino alcohols.

    Substitution: Formation of hydroxyl derivatives or other substituted products.

Scientific Research Applications

3-Bromo-3-nitrobutan-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 3-Bromo-3-nitrobutan-2-ol involves its interaction with biological molecules through its reactive bromine and nitro groups. These functional groups can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. The compound can also undergo redox reactions, affecting cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Brominated Alcohols

The following compounds share structural similarities with 3-Bromo-3-nitrobutan-2-ol but differ in substituents, branching, or unsaturation. Key distinctions are analyzed below.

3-Bromo-2-(bromomethyl)-1-propanol (CAS 106023-63-6)
  • Molecular formula : C₄H₈Br₂O
  • Molecular weight : 248.83 g/mol
  • Key differences: Contains two bromine atoms (at positions 3 and bromomethyl group) instead of a nitro group. No regulatory or hazard data are available in ECHA or eChemPortal databases, though suppliers exist .
1-Bromo-3-butene-2-ol (CAS 64341-49-7)
  • Molecular formula : C₄H₇BrO
  • Molecular weight : 151.00 g/mol
  • Key differences :
    • Features a double bond (butene backbone), enhancing reactivity in cycloaddition or polymerization reactions.
    • Characterized by NIST with a defined InChIKey (PDAWHBQDMPNZQI-UHFFFAOYSA-N), suggesting robust spectral data availability .
1-Bromo-3-methylbutan-2-ol (CAS 1438-12-6)
  • Molecular formula : C₅H₁₁BrO
  • Molecular weight : 167.04 g/mol
  • Lacks a nitro group, limiting its utility in nitro-mediated transformations.

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound N/A* C₄H₈BrNO₃ 198.02 -OH, -Br, -NO₂
3-Bromo-2-(bromomethyl)-1-propanol 106023-63-6 C₄H₈Br₂O 248.83 -OH, -Br, -CH₂Br
1-Bromo-3-butene-2-ol 64341-49-7 C₄H₇BrO 151.00 -OH, -Br, C=C
1-Bromo-3-methylbutan-2-ol 1438-12-6 C₅H₁₁BrO 167.04 -OH, -Br, -CH(CH₃)

Research Findings and Functional Group Impact Analysis

Electron-Withdrawing Effects
  • The nitro group in this compound is strongly electron-withdrawing, likely increasing the acidity of the hydroxyl group compared to purely brominated analogs (e.g., 1-Bromo-3-methylbutan-2-ol). This could enhance its reactivity in deprotonation or esterification reactions.
Reactivity in Substitution Reactions
  • Bromine in all compounds facilitates nucleophilic substitutions. However, the nitro group in this compound may stabilize transition states via resonance, accelerating reactions compared to 3-Bromo-2-(bromomethyl)-1-propanol.
Stability and Hazard Considerations
  • Compounds with multiple halogens (e.g., 3-Bromo-2-(bromomethyl)-1-propanol) may pose higher environmental persistence risks .

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